Triphenylsulfanium butane-1-sulfonate

Description

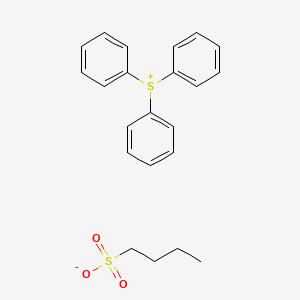

Triphenylsulfanium butane-1-sulfonate is a sulfonium-based ionic compound comprising a triphenylsulfanium cation (C₆H₅)₃S⁺ and a butane-1-sulfonate anion (C₄H₉SO₃⁻). The anion features a sulfonic acid group (-S(=O)₂O⁻) attached to a butyl chain, conferring amphiphilic properties .

Properties

CAS No. |

549513-63-5 |

|---|---|

Molecular Formula |

C22H24O3S2 |

Molecular Weight |

400.6 g/mol |

IUPAC Name |

butane-1-sulfonate;triphenylsulfanium |

InChI |

InChI=1S/C18H15S.C4H10O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3-4-8(5,6)7/h1-15H;2-4H2,1H3,(H,5,6,7)/q+1;/p-1 |

InChI Key |

QPXMRCTYZIAUQD-UHFFFAOYSA-M |

Canonical SMILES |

CCCCS(=O)(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenylsulfanium butane-1-sulfonate can be synthesized through the reaction of triphenylsulfonium chloride with sodium butane-1-sulfonate. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

Triphenylsulfanium butane-1-sulfonate undergoes various chemical reactions, including:

Oxidation: The sulfonium ion can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonium ion to sulfides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides, thiolates, and amines are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted sulfonium salts depending on the nucleophile used.

Scientific Research Applications

Triphenylsulfanium butane-1-sulfonate has a wide range of applications in scientific research:

Chemistry: Used as a photoacid generator in photolithography and as a catalyst in organic synthesis.

Biology: Employed in studies involving enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of triphenylsulfanium butane-1-sulfonate involves the generation of a sulfonium ion, which can act as a strong electrophile. This electrophilic nature allows it to participate in various chemical reactions, including the formation of covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Sodium Butane-1-sulfonate (S1BS)

Structural Differences :

- Cation : Sodium (Na⁺) vs. triphenylsulfanium ((C₆H₅)₃S⁺).

- Anion : Both share the butane-1-sulfonate group.

Methyl Trifluoromethanesulfonate (Methyl Triflate)

Structural Differences :

- Anion : Trifluoromethanesulfonate (CF₃SO₃⁻) vs. butane-1-sulfonate.

- Cation : Methyl (CH₃⁺) vs. triphenylsulfanium.

Properties and Hazards :

Methyl triflate’s corrosivity limits its handling compared to sulfonium salts, which are generally less reactive. The butane-1-sulfonate anion’s longer alkyl chain may also reduce volatility compared to triflate .

1-(3-(Trifluoromethyl)phenyl)ethane-1-sulfonamide

Structural Differences :

- Functional Group : Sulfonamide (-S(=O)₂NH₂) vs. sulfonate (-S(=O)₂O⁻).

- Cation/Aggregation : Neutral molecule vs. ionic salt.

Applications :

Sulfonamides like this compound are primarily used in pharmaceutical intermediates due to their bioactivity . In contrast, sulfonates like this compound are more suited for industrial applications (e.g., surfactants, electrolytes) owing to ionic conductivity and solubility profiles .

Key Research Findings

- Counterion Impact: Molecular dynamics simulations show that organic cations (e.g., triphenylsulfanium) increase surfactant viscosity by promoting entanglement of micellar structures, whereas inorganic cations (e.g., Na⁺) favor electrolyte compatibility .

- Thermal Behavior : Aromatic cations enhance thermal stability; triphenylsulfanium salts may outperform sodium analogs in high-temperature reservoir acidizing .

- Safety : Sulfonates with organic cations may pose lower acute hazards compared to reactive triflates (e.g., methyl triflate’s H314 classification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.